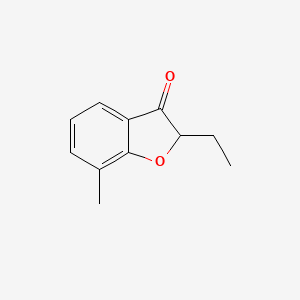

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one

Description

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-ethyl-7-methyl-1-benzofuran-3-one |

InChI |

InChI=1S/C11H12O2/c1-3-9-10(12)8-6-4-5-7(2)11(8)13-9/h4-6,9H,3H2,1-2H3 |

InChI Key |

XQRVYLSZIAQOPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)C2=CC=CC(=C2O1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound this compound is structurally a substituted benzofuranone, where the benzofuran ring is dihydrogenated at positions 2 and 3, with ethyl and methyl substituents at positions 2 and 7, respectively. The synthesis typically involves cyclization reactions starting from hydroxy-substituted precursors or pyrone derivatives, followed by functional group transformations to install the ethyl and methyl groups.

Pyrone and Nitroalkene Cyclization Method

A regioselective synthesis of benzofuranones including 7-methylbenzofuran-2(3H)-one derivatives has been reported using a cyclization reaction between hydroxy-pyrone derivatives and nitroalkenes catalyzed by Lewis acids such as aluminum chloride (AlCl3) in the presence of trifluoroacetic acid (TFA). The reaction is performed in dichlorobenzene (DCB) solvent under argon atmosphere at elevated temperatures (120 °C) for extended periods (up to 16-20 hours).

For example, 3-hydroxy-4-methyl-2H-pyran-2-one reacts with methyl 3-nitrobut-3-enoate to yield 7-methylbenzofuran-2(3H)-one in good yields (up to 76%) after purification by flash column chromatography (FCC).

This method can be scaled up to gram quantities with consistent yields.

The reaction mechanism likely involves nucleophilic attack of the hydroxy group on the nitroalkene followed by cyclization and elimination steps.

Table 1: Cyclization Reaction Conditions for Benzofuranone Synthesis

| Reactants | Catalyst(s) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3-Hydroxy-4-methyl-2H-pyran-2-one + methyl 3-nitrobut-3-enoate | AlCl3 (0.1 equiv), TFA (0.2 equiv), BHT (0.1 equiv) | DCB | 120 °C | 4-20 h | 64-76 | Argon atmosphere, sealed tube |

Rearrangement and Cyclization of Acetylphenyl Methallyl Ethers

Another method involves a multi-step sequence starting from 2-hydroxyacetophenone, which is reacted with methallyl halides to form Z-acetylphenyl methallyl ethers. These ethers undergo thermal rearrangement and cyclization, either in one or two steps, to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran intermediates.

Subsequent oxidation converts the acetyl group to an acetoxy group, which is then hydrolyzed to yield the 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

This method is notable for its high yield and relative purity from inexpensive starting materials.

Key reaction conditions include reflux in aqueous alkali for ether formation and heating with acid catalysts (e.g., sulfuric acid) for rearrangement and cyclization.

Table 2: Multi-step Preparation via Methallyl Ether Route

| Step | Reaction Conditions | Product | Notes |

|---|---|---|---|

| (a) Ether formation | 2-hydroxyacetophenone + methallyl halide, reflux in aqueous alkali | Z-acetylphenyl methallyl ether | Acid acceptor present |

| (b) Rearrangement and cyclization | Heating with acid catalyst (150-250 °C) | 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | One or two-step process |

| (c) Oxidation | Oxidizing agent (not specified) | 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran | - |

| (d) Hydrolysis | Hydrolysis conditions | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | Final product |

Thermal Rearrangement of 1,3-Benzodioxole Derivatives

A patented process describes the preparation of 2,3-dihydro-7-benzofuranols by thermally rearranging 2-substituted-1,3-benzodioxoles in the presence of acid catalysts or Lewis acids such as MgCl2, ZnCl2, or acid-activated clays.

The 2-isopropyl-1,3-benzodioxole is prepared from catechol and isobutyraldehyde under acid catalysis.

Heating this benzodioxole at 135-300 °C with acid catalysts induces rearrangement to the corresponding 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

Catalysts can include mixtures of Lewis acids and finely divided transition metals like palladium on carbon.

This method is advantageous due to the use of relatively inexpensive starting materials and the ability to obtain high yields and purity.

Copper-Catalyzed Coupling and Cyclization

Recent advances in benzofuran synthesis include copper-catalyzed coupling of substituted alkynes with o-hydroxy aldehydes or amines, often in eco-friendly solvents such as deep eutectic solvents (DES).

Copper chloride or copper iodide acts as the catalyst, with bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like dimethylformamide (DMF).

The reaction proceeds via copper acetylide intermediates, followed by reductive elimination and rearrangement to form benzofuran derivatives.

Yields are generally good to excellent (45-93%), and electron-donating substituents on precursors enhance yields.

Although this method is more general for benzofuran derivatives, it can be adapted for substituted benzofuranones such as 2-ethyl-7-methyl derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Catalysts/Reagents | Temperature Range | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pyrone + Nitroalkene Cyclization | Hydroxy-pyrone, nitroalkene | AlCl3, TFA, BHT | 120 °C | 64-76 | Regioselective, scalable | Requires inert atmosphere |

| Methallyl Ether Rearrangement & Cyclization | 2-Hydroxyacetophenone, methallyl halide | Acid catalysts (H2SO4), oxidants | 150-250 °C | High | High purity, inexpensive materials | Multi-step process |

| Thermal Rearrangement of Benzodioxoles | Catechol, isobutyraldehyde | Acid clays, Lewis acids, Pd/C | 135-300 °C | High | Simple, efficient | High temperature, catalyst prep |

| Copper-Catalyzed Coupling | o-Hydroxy aldehydes, alkynes | CuCl, CuI, DBU | RT to 90 °C | 45-93 | Eco-friendly, mild conditions | More general, less specific |

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include iodine for cyclization , borane-dimethyl sulfide complex for reduction , and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific catalysts to ensure high yield and selectivity.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodine-induced cyclization can produce 3-iodobenzofuranaldehyde , while reduction reactions can yield various reduced benzofuran derivatives.

Scientific Research Applications

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown significant anti-tumor and antibacterial activities

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydrobenzofuranone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydrobenzofuranone Derivatives

Biological Activity

2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential applications in medicinal chemistry.

The biological activity of benzofuran derivatives often involves their interaction with various molecular targets, including enzymes and receptors. For instance, some studies suggest that these compounds may modulate enzyme activity or bind to specific receptors, impacting pathways related to inflammation and cell proliferation . However, detailed mechanistic studies specific to this compound remain limited.

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. For example, a study highlighted the potential of benzofuran derivatives against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Mycobacterium tuberculosis . Although specific data on this compound is scarce, its structural similarities to other active compounds suggest potential antimicrobial properties.

Anti-inflammatory Effects

Benzofurans are also recognized for their anti-inflammatory activities. Research indicates that certain derivatives can modulate inflammatory pathways by acting on cannabinoid receptors, particularly CB2 receptors . The anti-inflammatory effects could be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Anticancer Potential

The anticancer properties of benzofurans have been explored in various studies. Compounds within this class have demonstrated cytotoxic effects against different cancer cell lines. For instance, some benzofuran derivatives showed promising results in inhibiting cell proliferation in breast cancer models . The potential for this compound to exhibit similar effects warrants further investigation.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-Ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one?

- Methodological Answer: The compound can be synthesized via alkaline hydrolysis of ester precursors under reflux conditions. For example, ethyl esters of benzofuran derivatives are hydrolyzed using potassium hydroxide in a methanol-water mixture, followed by acidification to isolate the carboxylic acid derivative. Purification via column chromatography (ethyl acetate as eluent) and crystallization (e.g., from benzene) yields high-purity crystals suitable for structural analysis .

Q. How is the molecular structure of this compound confirmed in solid-state studies?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Key parameters include bond lengths, angles, and planarity of the benzofuran core. For example, in related dihydrobenzofuranones, the benzofuran ring shows planarity with deviations <0.005 Å, and intermolecular hydrogen bonds (e.g., O–H⋯O) stabilize crystal packing, forming centrosymmetric dimers .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) confirms the empirical formula .

Advanced Research Questions

Q. How do substituents at the 2- and 7-positions influence the compound’s electronic and steric properties?

- Methodological Answer: Substituent effects are analyzed via Hammett constants (σ) for electronic contributions and steric maps for spatial hindrance. For example, electron-withdrawing groups (e.g., -COCl) at the 3-position increase electrophilicity, while alkyl groups (e.g., ethyl, methyl) at 2- and 7-positions enhance lipophilicity. Comparative studies with analogues (e.g., 2-phenyl or 7-hydroxy derivatives) reveal trends in reactivity and solubility .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for benzofuran derivatives?

- Methodological Answer: Discrepancies arise from dynamic effects (e.g., tautomerism in solution vs. static crystal structures). Cross-validation using variable-temperature NMR, density functional theory (DFT) calculations, and SC-XRD is critical. For example, hydrogen-bonded dimers observed in crystals may dissociate in solution, altering NMR chemical shifts .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer: Frontier Molecular Orbital (FMO) analysis via DFT identifies reactive sites. The LUMO (Lowest Unoccupied Molecular Orbital) maps electrophilic regions (e.g., carbonyl carbon), while the HOMO (Highest Occupied Molecular Orbital) highlights nucleophilic centers (e.g., oxygen lone pairs). Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What are the challenges in designing bioactive analogues of this compound?

- Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic substitution at the 2-, 3-, and 7-positions. For instance, introducing hydroxyl groups improves water solubility but may reduce membrane permeability. Bioisosteric replacements (e.g., replacing methyl with trifluoromethyl) balance potency and metabolic stability. In vitro assays (e.g., antimicrobial or enzyme inhibition) guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.